molecular formula C9H23NNaO7P2+ B1674143 Ibandronate sodium monohydrate CAS No. 138926-19-9

Ibandronate sodium monohydrate

Cat. No. B1674143
M. Wt: 342.22 g/mol
InChI Key: VBDRTGFACFYFCT-UHFFFAOYSA-M
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Description

Ibandronate sodium monohydrate is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It inhibits bone resorption as a sodium salt . It is also used to prevent and treat certain types of bone loss (osteoporosis) which causes bones to become thinner and break more easily .


Synthesis Analysis

Ibandronic acid is suspended in water and added with 1M NaOH to pH 4.3-4. The resulting clear solution is filtered through a 0.22 micron filter, frozen to -40°C and lyophilized (< 100 mbar, 0-40°C), to give amorphous monosodium ibandronate with a water content of less than 2% .


Molecular Structure Analysis

The solid state characterization of Ibandronate sodium monohydrate has been performed by X-ray single crystal diffraction analysis. It crystallizes as a monohydrate salt in the triclinic system, space group P-1, with Z = 2, a = 5.973 (1) Å, b = 9.193 (1) Å, c = 14.830 (2) Å, α = 98.22 (1)°, β = 98.97 (1)°, γ = 93.74 (1)°, V = 792.9 (2) Å .


Chemical Reactions Analysis

A reversed-phase method for determination of Ibandronate sodium monohydrate in pharmaceutical tablets is introduced by employing an online postcolumn ligand exchange reaction to enable photometric detection .


Physical And Chemical Properties Analysis

The molecular formula of Ibandronate sodium monohydrate is C9 H22 N O7 P2 . Na . H2 O and its molecular weight is 359.23 .

Scientific Research Applications

Treatment of Osteoporosis

  • Application Summary : Ibandronate sodium monohydrate is used as an anti-resorptive medication for the treatment of osteoporosis . It increases bone mineral density, decreases resorption, and prevents fractures and post-menopausal osteoporosis .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in the treatment of osteoporosis has been shown to increase bone mineral density and decrease the risk of fractures .

Structural and Thermal Characterization

  • Application Summary : The crystalline form of Ibandronate sodium monohydrate undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice .
  • Methods of Application : Dehydration and rehydration were observed and confirmed by variable temperature X-ray diffraction on the basis of the DSC pattern and TG analysis .
  • Results or Outcomes : By heating the sample from 40 to 200 °C, a loss of 5% weight corresponding to a water molecule loss was observed .

Quality Testing and Assays

  • Application Summary : Ibandronate sodium monohydrate is used as a reference standard in specified quality tests and assays .

Treatment of Hypercalcemia of Malignancy

  • Application Summary : Ibandronate sodium monohydrate is used to treat hypercalcemia (elevated blood calcium levels) associated with malignancy .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in the treatment of hypercalcemia of malignancy has been shown to effectively reduce blood calcium levels .

Treatment of Bone Metastases

  • Application Summary : Ibandronate sodium monohydrate is efficacious for the prevention of metastasis-related bone fractures in multiple myeloma, breast cancer, and certain other cancers .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in the treatment of bone metastases has been shown to effectively prevent bone fractures related to metastasis .

Inhibition of Angiogenesis

  • Application Summary : In vitro, Ibandronate sodium monohydrate may inhibit angiogenesis .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in in vitro studies has shown potential in inhibiting angiogenesis .

Inhibition of Bone Resorption

  • Application Summary : Ibandronate Sodium Monohydrate inhibits bone resorption . It is used in disorders affecting the skeleton such as metastatic disease, osteoporosis, and Paget’s disease .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in the inhibition of bone resorption has been shown to effectively prevent bone loss .

Treatment for Bone Loss in Dogs

  • Application Summary : Ibandronate was first described in the literature in 1993 as a treatment for bone loss in dogs .
  • Results or Outcomes : The use of Ibandronate sodium monohydrate in the treatment of bone loss in dogs has been shown to effectively prevent bone loss .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Ibandronate sodium monohydrate are mainly focused on improving its intestinal absorption. Co-crystals of Ibandronate with gluco- or galactopyranoside derivatives are being studied to improve its bioavailability . Furthermore, it is suggested to take Ibandronate with a full glass of water at least 60 minutes before the first food, drink, or drugs of the day .

properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRTGFACFYFCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24NNaO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930252
Record name Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibandronate sodium

CAS RN

138926-19-9, 138844-81-2
Record name Ibandronate sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138926199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibandronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12U072QL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JA Kaduk, CE Crowder, K Zhong, TG Fawcett… - Powder …, 2014 - cambridge.org
… Ibandronate sodium monohydrate (marketed as Boniva) is an important pharmaceutical … Commercial ibandronate sodium monohydrate crystallizes in the triclinic space group P1(2), …
Number of citations: 4 www.cambridge.org
O Wahl, U Holzgrabe - Journal of pharmaceutical and biomedical analysis, 2015 - Elsevier
… /mL solutions of ibandronate sodium monohydrate in water. … 20 mg ibandronate sodium monohydrate were spiked with 10… phosphate and ibandronate sodium monohydrate, respectively…
Number of citations: 17 www.sciencedirect.com
G Keglevich, A Grun, R Kovacs… - Current Organic …, 2013 - ingentaconnect.com
Ibandronate and Alendronate/Alendronic acid were prepared by the reaction of the corresponding amino acids (N-methyl-Npentylalanine and γ-aminobutyric acid) with 3.2 equivalents …
Number of citations: 22 www.ingentaconnect.com
M Mabrouk, SF Hammad, MA Abdelaziz… - Journal of Analysis and …, 2019 - Springer
… Ibandronate sodium monohydrate is a highly polar aliphatic compound that belongs to the … In this work, a reversed-phase method for determination of ibandronate sodium monohydrate …
Number of citations: 5 link.springer.com
M Mabrouk, SF Hammad, MA Abdelaziz… - Analytical Chemistry …, 2019 - Taylor & Francis
… Ibandronate sodium monohydrate stock solution was prepared at 1.0 mg/mL by dissolving an appropriate quantity in the least amount of distilled water and further dilution with water/…
Number of citations: 5 www.tandfonline.com
SA Abdel-Gawad, HH Arab - Tropical Journal of Pharmaceutical Research, 2022 - ajol.info
… Ibandronate sodium monohydrate (IBN) or sodium hydroxy-[1-hydroxy-3-[methyl (pentyl) amino]-1-phosphonopropyl] phosphonate hydrate inhibits bone resorption associated with …
Number of citations: 4 www.ajol.info
JB Gawad, PS Jain, SB Bari - Development, 2013 - researchgate.net
… Weigh accurately and transfer 200 mg of ibandronate sodium monohydrate to 10 mL of volumetric flask. Add about 5 mL diluent and sonicate to dissolve, mix. Allow to equilibrate at …
Number of citations: 5 www.researchgate.net
SA Abdel‐Gawad, MA Alamri - Electroanalysis, 2021 - Wiley Online Library
… A new, highly selective, simple and accurate method was adopted and validated for the direct quantification of ibandronate sodium monohydrate (IBN) in tablets using sensitive …
EH Kim, CS Jo, SY Ryu, SH Kim, JY Lee - Archives of pharmacal research, 2018 - Springer
… Bonviva Plus ® is the most widely used medicine in clinics; it contains ibandronate sodium monohydrate and concentrated cholecalciferol at a ratio of 1:1. The anti-osteoclastogenic …
Number of citations: 13 link.springer.com
SD Sahebrao - 2010 - search.proquest.com
… Ibandronate sodium monohydrate is poorly absorbed after oral administration. Its absorption is reduced when food and beverages are taken within 60 minutes of a dose. Also GI …
Number of citations: 0 search.proquest.com

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